Lipophilicity Comparison: Enhanced Membrane Permeability vs. Unprotected Acid Form
The ethyl esterification of N-Acetyl-3,5-dinitro-L-tyrosine (free acid, MW 313.22) to form the ethyl ester (MW 341.27) results in a significant increase in lipophilicity, a critical parameter for passive membrane diffusion and cellular uptake . The XLogP3-AA value for the ethyl ester is computed as 1.7, whereas the free acid form is substantially more polar [1]. This quantifiable difference in partition coefficient directly impacts the compound's utility in cell-based assays where intracellular delivery of the modified amino acid or its peptide conjugates is required .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-Acetyl-3,5-dinitro-L-tyrosine (free acid, CAS 20767-00-4): Not explicitly reported, but structurally more polar due to free carboxyl group |
| Quantified Difference | Increased lipophilicity (XLogP3-AA of 1.7 indicates improved membrane permeability potential compared to the more polar free acid) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability, making the ethyl ester the preferred form for intracellular delivery applications in cell biology studies.
- [1] PubChem. (2025). L-Tyrosine, N-acetyl-3,5-dinitro-, ethyl ester. PubChem CID 40428998. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/40428998 View Source
